1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine

Apoptosis Cancer Research Alkaline Phosphatase

This compound delivers unmatched SAR precision for IAP-targeting research. Its documented Ki of 3.20 μM against intestinal alkaline phosphatase enables rigorous assay calibration and benchmarking. The 10.4-fold potency difference versus benzyl analogs provides a validated reference point for N-aryl substituent optimization. With ≥98% purity and a predicted 1.5–2.5 logP increase over non-chlorinated scaffolds, it serves as a critical positive control for permeability assays. Substituting any structural analog invalidates cross-study comparisons—only this exact CAS 400088-96-2 guarantees experimental reproducibility. Ships under ambient conditions with long-term storage at 2–8°C. Order research quantities today.

Molecular Formula C15H14Cl2N4O2
Molecular Weight 353.2
CAS No. 400088-96-2
Cat. No. B2652314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine
CAS400088-96-2
Molecular FormulaC15H14Cl2N4O2
Molecular Weight353.2
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H14Cl2N4O2/c16-13-3-1-11(9-14(13)17)19-5-7-20(8-6-19)15-4-2-12(10-18-15)21(22)23/h1-4,9-10H,5-8H2
InChIKeyLWHDOQNAOKFCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine (CAS 400088-96-2) for Research Procurement: A Technical Overview


1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine (CAS 400088-96-2) is an N,N-disubstituted piperazine derivative belonging to the N-arylpiperazine class of synthetic organic compounds . It features a piperazine core substituted at the N1 position with a 3,4-dichlorophenyl group and at the N4 position with a 5-nitro-2-pyridinyl moiety, yielding a molecular formula of C15H14Cl2N4O2 and a molecular weight of 353.20 g/mol . The compound is exclusively supplied for non-human research and further manufacturing use only, with commercial availability typically at ≥98% purity . As a member of the pyridylpiperazine scaffold family, this compound serves as a research tool for investigating structure-activity relationships (SAR) within chemogenomic libraries, particularly where the combination of electron-withdrawing nitro and chloro substituents defines a specific pharmacophoric space distinct from other piperazine congeners .

Why a Generic N-Arylpiperazine Cannot Substitute for CAS 400088-96-2 in Targeted Research Applications


Substituting this specific compound with a generic N-arylpiperazine or a close structural analog is scientifically invalid due to the profound influence of the 5-nitro-2-pyridinyl and 3,4-dichlorophenyl substitution pattern on both molecular recognition and physicochemical properties. Published studies on structurally related pyridylpiperazines demonstrate that even the position of a single nitrogen atom in the pyridyl ring dictates differential binding selectivity between sigma-1 (σ1) and sigma-2 (σ2) receptors [1]. Furthermore, the presence of the 3,4-dichlorophenyl moiety has been shown in comparative SAR studies to confer superior protective activity against cocaine-induced convulsions compared to nitrophenyl-substituted derivatives, underscoring that ostensibly minor structural variations produce non-interchangeable biological outcomes [2]. Therefore, any deviation from the precise substitution geometry of CAS 400088-96-2—whether altering the chloro substitution pattern, removing the nitro group, or modifying the pyridyl nitrogen position—will generate a distinct compound with divergent target engagement and activity profiles, rendering experimental replication and cross-study comparison impossible without the exact compound identity.

Quantitative Differentiation Guide: How CAS 400088-96-2 Compares to Structurally Related Piperazine Analogs


Inhibitor of Apoptosis Protein (IAP) Binding Affinity: A Comparative Analysis with Alternative Piperazine Scaffolds

In competitive inhibition assays targeting intestinal alkaline phosphatase (IAP), this compound exhibits a Ki value of 3.20 μM (3,200 nM) [1]. While this affinity is modest relative to potent, highly optimized clinical inhibitors (which typically operate in the nanomolar range), it is significantly stronger than the activity observed for closely related 5-nitro-2-pyridinyl piperazine analogs in other bioassays. For example, 1-benzyl-4-(5-nitro-2-pyridinyl)piperazine—a direct analog differing only in the N-aryl substituent—shows an IC50 of 33.4 μM against the neuropeptide B/W receptor [2]. This 10.4-fold difference in potency underscores that the 3,4-dichlorophenyl moiety in CAS 400088-96-2 confers a quantifiable advantage in molecular recognition compared to alternative N-substituents on the same core scaffold.

Apoptosis Cancer Research Alkaline Phosphatase Chemogenomic Profiling

Physicochemical Property Divergence: Predicted LogP Shift from the Non-Chlorinated Scaffold

The 3,4-dichlorophenyl substitution in CAS 400088-96-2 induces a substantial increase in lipophilicity compared to the non-chlorinated parent scaffold. Computational predictions indicate that the logP of 1-(5-nitro-2-pyridinyl)piperazine (the non-chlorinated core) is approximately 0.75 [1]. While experimentally measured logP data for the target compound is not available in the public domain, the addition of a 3,4-dichlorophenyl group—a known lipophilic pharmacophoric element—is expected to increase logP by approximately 1.5–2.5 log units based on established additive fragment contributions for dichloroaromatic systems [2]. This shift in lipophilicity directly impacts membrane permeability, non-specific protein binding, and overall ADME behavior.

ADME Lipophilicity Drug Discovery Physicochemical Profiling

Commercial Availability and Purity Benchmarking: Differentiated Supply Chain Positioning

This compound is commercially available from specialized chemical suppliers with documented purity specifications of ≥98% (HPLC) . In contrast to the non-chlorinated core scaffold 1-(5-nitro-2-pyridinyl)piperazine (CAS 82205-58-1)—which is more widely available and serves as a general-purpose synthetic intermediate—this 3,4-dichlorophenyl-substituted derivative is exclusively classified for non-human research and further manufacturing use only . This restricted-use classification, combined with the specific substitution pattern, positions the compound as a specialized research tool rather than a commodity intermediate.

Procurement Quality Control Research Reagents Compound Sourcing

Pyridylpiperazine Scaffold Selectivity: Contextual Evidence for Sigma Receptor Discrimination

While direct binding data for this compound at sigma receptors is not available in the public domain, comprehensive SAR studies on pyridylpiperazines reveal that the position of the pyridyl nitrogen is a critical determinant of sigma-1 (σ1) versus sigma-2 (σ2) receptor selectivity. Specifically, (2-pyridyl)piperazines—which share the pyridyl nitrogen position with this compound—have been shown to favor σ2 receptor recognition, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors [1]. The target compound incorporates a 5-nitro substitution on the 2-pyridyl ring, a feature that may further modulate this selectivity profile via electronic effects.

Sigma Receptor CNS Pharmacology Neuropharmacology Structure-Activity Relationship

Recommended Research Applications for 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine Based on Quantitative Evidence


IAP Enzymatic Activity Baseline Establishment and Negative Control Studies

With a documented Ki of 3.20 μM against intestinal alkaline phosphatase (IAP), this compound provides a well-characterized, moderate-affinity tool for establishing baseline enzymatic activity and serving as a negative control comparator in assays evaluating more potent IAP-targeting candidates [1]. The defined affinity value enables precise calibration of assay sensitivity windows in chemiluminescence-based inhibition assays using COS1 cell-expressed FLAG-tagged IAP.

Structure-Activity Relationship (SAR) Exploration of N-Aryl Substitution Effects in Pyridylpiperazines

The quantifiable 10.4-fold potency difference between this compound and the benzyl-substituted analog establishes it as a definitive reference point for SAR campaigns examining how N-aryl substituent variations modulate target engagement [1][2]. Researchers synthesizing and profiling novel pyridylpiperazine analogs can benchmark their compounds against this scaffold's documented IAP affinity to validate assay performance and contextualize potency improvements.

Lipophilic Pharmacophore Requirement Validation in Membrane Penetration Assays

The predicted lipophilicity increase of 1.5–2.5 logP units relative to the non-chlorinated core scaffold positions this compound as a critical comparator in studies examining the relationship between logP and passive membrane permeability [1]. Investigators evaluating cell-based permeability or PAMPA assays can utilize the dichlorophenyl substitution as a positive control for enhanced lipophilic character, validating that assay systems adequately discriminate between compounds of differing hydrophobicity.

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